(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) is a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models suggest that specific substituents and their conformations play a crucial role in binding interaction with receptors, proposing a framework for designing receptor-specific agents (J. Shim et al., 2002).
Synthesis and Biological Activities
Various studies have focused on synthesizing derivatives containing pyrazole and isoxazole moieties, exploring their antimicrobial and antioxidant activities. These studies highlight the significance of heterocyclic chemistry in developing compounds with potential biological and pharmacological activities. For instance, synthesized derivatives were evaluated for their antibacterial and antioxidant properties, revealing moderate activities, and suggesting these scaffolds' potential in designing new therapeutic agents (Golea Lynda, 2021).
Antimicrobial and Phytotoxic Screening
Pyrazolines, known for their biological and pharmaceutical activities, have been the subject of research for antimicrobial and phytotoxic properties. The synthesis of derivatives and their subsequent evaluation against various microbial strains and phytotoxic assays contribute to the understanding of these compounds' bioactive potential (Amara Mumtaz et al., 2015).
Antibacterial and Antifungal Agents
Research into new pyrazole and isoxazole derivatives has shown that these compounds exhibit good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The structural characterization and bioactivity screening of these compounds provide a basis for further development in antimicrobial therapy (P. Sanjeeva et al., 2022).
Structural Exploration and Antiproliferative Activity
The structural exploration of novel bioactive heterocycles, such as those incorporating isoxazole and pyrazole moieties, involves comprehensive studies including synthesis, antiproliferative activity evaluation, and molecular structure stabilization analysis. These studies not only elucidate the compounds' chemical properties but also assess their potential in cancer therapy (S. Benaka Prasad et al., 2018).
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(13-8-14(23-19-13)11-3-4-11)20-7-1-2-12(10-20)22-15-9-17-5-6-18-15/h5-6,8-9,11-12H,1-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGUAMURUFGMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.